molecular formula C37H58O5 B11831011 Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-

Cat. No.: B11831011
M. Wt: 582.9 g/mol
InChI Key: LVYIGOWBNUJIKK-SBPNQFBHSA-N
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Description

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)- is a complex organic compound with a molecular formula of C31H54O5 and a molecular weight of 506.76 g/mol This compound is characterized by its unique structure, which includes a hexadecanoic acid backbone, a hexyl group, a hydroxy group, and a methoxyphenylmethoxy group, all esterified with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester involves multiple steps, starting from the preparation of the hexadecanoic acid derivative. The key steps include:

    Esterification: The initial step involves the esterification of hexadecanoic acid with methanol to form methyl hexadecanoate.

    Hydroxylation: The methyl ester is then hydroxylated to introduce the hydroxy group at the 3-position.

    Alkylation: The hydroxylated ester undergoes alkylation with hexyl bromide to introduce the hexyl group at the 2-position.

    Methoxylation: The compound is further reacted with 4-methoxybenzyl chloride to introduce the methoxyphenylmethoxy group at the 5-position.

    Final Esterification: The final step involves the esterification of the intermediate with benzyl alcohol to form the phenylmethyl ester.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester is unique due to the presence of the hexyl and methoxyphenylmethoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C37H58O5

Molecular Weight

582.9 g/mol

IUPAC Name

benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoate

InChI

InChI=1S/C37H58O5/c1-4-6-8-10-11-12-13-14-18-22-34(41-29-32-24-26-33(40-3)27-25-32)28-36(38)35(23-19-9-7-5-2)37(39)42-30-31-20-16-15-17-21-31/h15-17,20-21,24-27,34-36,38H,4-14,18-19,22-23,28-30H2,1-3H3/t34-,35+,36+/m1/s1

InChI Key

LVYIGOWBNUJIKK-SBPNQFBHSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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